molecular formula C19H20N2O4 B3930933 N-benzoylphenylalanylalanine

N-benzoylphenylalanylalanine

Cat. No.: B3930933
M. Wt: 340.4 g/mol
InChI Key: RTSMBLLZBBYZQP-UHFFFAOYSA-N
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Description

N-Benzoylphenylalanylalanine (IUPAC name: (2S)-2-(Benzoylamino)-3-phenylpropanoic acid) is a modified amino acid derivative where the amino group of L-phenylalanine is acylated with a benzoyl group. Key properties include:

  • Molecular formula: C₁₆H₁₅NO₃
  • Molecular weight: 269.2952 g/mol
  • CAS Registry Number: 2566-22-5
  • Stereoisomerism: The L-configuration at the α-carbon is critical for its biological activity .

The benzoyl group enhances hydrophobicity and may influence binding to protein targets or resistance to enzymatic degradation. This compound is used in peptide synthesis and biochemical studies due to its stability and tailored interactions .

Properties

IUPAC Name

2-[(2-benzamido-3-phenylpropanoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-13(19(24)25)20-18(23)16(12-14-8-4-2-5-9-14)21-17(22)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3,(H,20,23)(H,21,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSMBLLZBBYZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-Benzoyl-L-alanine

  • Molecular formula: C₁₀H₁₁NO₃
  • Molecular weight : 193.20 g/mol
  • CAS Registry Number : 2198-64-3
  • Key difference : Replaces phenylalanine's benzyl side chain with alanine's methyl group.
  • Impact: Reduced steric bulk and lower hydrophobicity compared to N-benzoylphenylalanylalanine.

N-Phthaloyl-L-phenylalanine

  • Molecular formula: C₁₇H₁₃NO₄
  • Molecular weight : 295.29 g/mol
  • CAS Registry Number : 5123-55-7
  • Key difference : Substitutes the benzoyl group with a phthaloyl group (a bicyclic aromatic moiety).
  • This makes it useful in asymmetric synthesis and protecting strategies .

N-(Benzyloxycarbonyl)-L-phenylalanine

  • Molecular formula: C₁₇H₁₇NO₄
  • Molecular weight : 299.32 g/mol
  • CAS Registry Number : 102068-14-4
  • Key difference : Uses a benzyloxycarbonyl (Z) protecting group instead of benzoyl.
  • Impact : The Z group is cleaved under milder acidic conditions, offering orthogonal protection in peptide synthesis. This contrasts with the benzoyl group, which requires stronger conditions for removal .

Thermodynamic and Spectroscopic Data Comparison

Compound ΔcH°solid (kJ/mol) Key Spectral Features (MS/NMR)
This compound -7941.4 ESI-MS: m/z 270.1 [M+H]⁺; ¹H NMR: δ 7.2–7.8 (aromatic), δ 4.5 (α-H)
N-Phthaloyl-L-phenylalanine Not reported IR: 1770 cm⁻¹ (C=O, phthaloyl); ¹³C NMR: δ 167.5 (carboxylic acid)
N-Benzoyl-L-alanine Not reported MS: m/z 194.1 [M+H]⁺; ¹H NMR: δ 1.3 (CH₃)

Functional Group and Bioactivity Insights

  • Benzoyl vs. Phthaloyl : The benzoyl group in this compound provides moderate electron-withdrawing effects, balancing stability and reactivity. In contrast, the phthaloyl group in N-phthaloyl-L-phenylalanine offers superior steric protection but may hinder interaction with enzymes .
  • Amino Acid Side Chain: Phenylalanine's benzyl group (in this compound) enhances π-π stacking interactions in proteins, whereas alanine's methyl group (in N-benzoyl-L-alanine) limits such interactions, affecting substrate specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzoylphenylalanylalanine
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N-benzoylphenylalanylalanine

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